
Azetidine derivative 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidine derivative 5 is a fascinating four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds . This compound has garnered interest in various fields, including organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
The synthesis of azetidine derivative 5 can be achieved through several methods. One common approach involves the cyclization of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability .
Chemical Reactions Analysis
Azetidine derivative 5 undergoes various chemical reactions, including:
Scientific Research Applications
Azetidine derivative 5 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of azetidine derivative 5 involves its interaction with specific molecular targets and pathways. The ring strain of the azetidine moiety facilitates its reactivity, allowing it to interact with enzymes and other biological molecules . This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Azetidine derivative 5 can be compared with other similar compounds, such as aziridines, pyrrolidines, and piperidines . While aziridines have higher ring strain and are less stable, pyrrolidines and piperidines are more stable but less reactive . The unique balance of stability and reactivity in this compound makes it particularly valuable in various applications .
Similar compounds include:
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain.
Piperidines: Six-membered nitrogen-containing heterocycles with even lower ring strain.
This compound stands out due to its optimal balance of reactivity and stability, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C23H23N3O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-[3-[1-hydroxy-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethyl]azetidin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C23H23N3O2/c27-22(17-13-25(14-17)23(28)10-16-6-2-1-3-7-16)11-20-18-8-4-5-9-19(18)21-12-24-15-26(20)21/h1-9,12,15,17,20,22,27H,10-11,13-14H2 |
InChI Key |
XCPKPBVNKDRBNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2)C(CC3C4=CC=CC=C4C5=CN=CN35)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


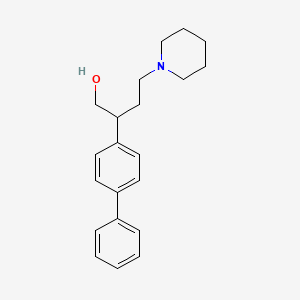
![N-[(4-carbamimidoylphenyl)methyl]-3-(2-methyl-4-sulfamoylphenyl)benzamide](/img/structure/B10832865.png)
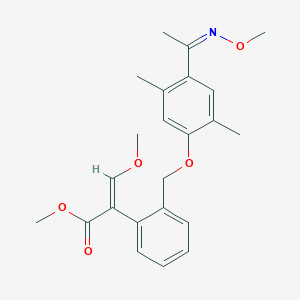

![N-[(E)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine](/img/structure/B10832894.png)
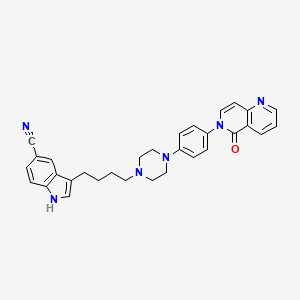
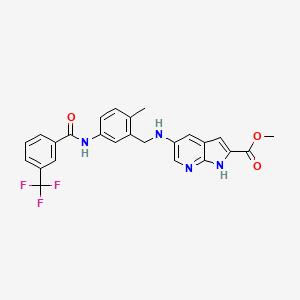
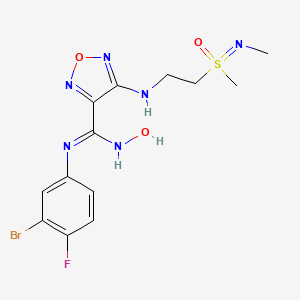
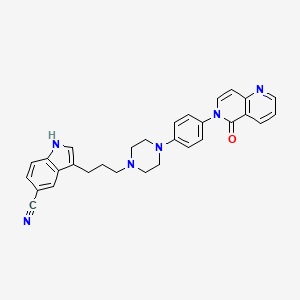

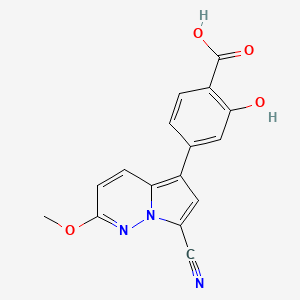
![(11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B10832931.png)
![2-(2,5-Difluorophenyl)-5-(2-methylsulfonyl-2,7-diazaspiro[4.4]nonan-7-yl)oxan-3-amine](/img/structure/B10832934.png)
![1-({3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)-N-(2-hydroxyethyl)azetidine-3-carboxamide](/img/structure/B10832936.png)
